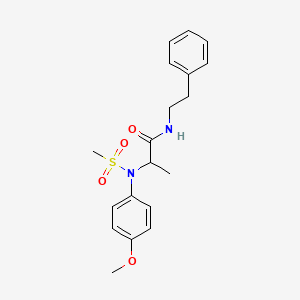
N~2~-(4-methoxyphenyl)-N~2~-(methylsulfonyl)-N~1~-(2-phenylethyl)alaninamide
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
N~2~-(4-methoxyphenyl)-N~2~-(methylsulfonyl)-N~1~-(2-phenylethyl)alaninamide, commonly known as MMMA, is a synthetic compound that has been extensively studied in the field of medicinal chemistry. It belongs to the class of α-aminoamide derivatives and has shown promising results in various scientific research applications.
Wirkmechanismus
The mechanism of action of MMMA is not fully understood. However, it is believed to exert its therapeutic effects through various mechanisms. MMMA has been reported to inhibit the activity of various enzymes involved in cancer cell proliferation, such as matrix metalloproteinases. It has also been reported to inhibit the activity of NF-κB, a transcription factor involved in the production of pro-inflammatory cytokines. Additionally, MMMA has been reported to modulate the activity of ion channels involved in pain transmission, such as TRPV1 and Nav1.7.
Biochemical and Physiological Effects:
MMMA has been reported to exhibit various biochemical and physiological effects. It has been reported to inhibit the proliferation of cancer cells by inducing apoptosis and inhibiting the activity of enzymes involved in cancer cell proliferation. MMMA has also been reported to possess anti-inflammatory activity by inhibiting the production of pro-inflammatory cytokines. Additionally, MMMA has been reported to possess analgesic activity by modulating the activity of ion channels involved in pain transmission.
Vorteile Und Einschränkungen Für Laborexperimente
One of the major advantages of using MMMA in lab experiments is its high purity and stability. MMMA is easy to synthesize and yields high purity product, which makes it an ideal compound for lab experiments. Additionally, MMMA has shown promising results in various scientific research applications, which makes it an attractive compound for further studies. However, one of the limitations of using MMMA in lab experiments is its limited solubility in aqueous solutions. This may limit its use in certain experiments where aqueous solutions are required.
Zukünftige Richtungen
There are several future directions for the study of MMMA. One of the future directions is to further elucidate the mechanism of action of MMMA. This will help to better understand how MMMA exerts its therapeutic effects and may lead to the development of more effective therapeutic agents. Additionally, further studies are needed to evaluate the safety and efficacy of MMMA in vivo. This will help to determine the potential of MMMA as a therapeutic agent for various diseases. Finally, further studies are needed to optimize the synthesis method of MMMA and to develop new derivatives with improved properties.
Synthesemethoden
The synthesis of MMMA involves the condensation of N-benzyl-N-methylglycine methyl ester with 4-methoxybenzylamine in the presence of a coupling reagent. The resulting intermediate is then reacted with methylsulfonyl chloride to obtain the final product, MMMA. The synthesis method is simple, efficient, and yields high purity product.
Wissenschaftliche Forschungsanwendungen
MMMA has been extensively studied for its potential therapeutic applications in various scientific research studies. It has shown promising results in the treatment of various diseases such as cancer, inflammation, and neuropathic pain. MMMA has been reported to exhibit potent anti-tumor activity in various cancer cell lines and has shown to be effective against multidrug-resistant cancer cells. It has also shown to possess anti-inflammatory activity by inhibiting the production of pro-inflammatory cytokines. Additionally, MMMA has been reported to possess analgesic activity by modulating the activity of ion channels involved in pain transmission.
Eigenschaften
IUPAC Name |
2-(4-methoxy-N-methylsulfonylanilino)-N-(2-phenylethyl)propanamide |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C19H24N2O4S/c1-15(19(22)20-14-13-16-7-5-4-6-8-16)21(26(3,23)24)17-9-11-18(25-2)12-10-17/h4-12,15H,13-14H2,1-3H3,(H,20,22) |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
WMVDPIXBODOOIE-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C(=O)NCCC1=CC=CC=C1)N(C2=CC=C(C=C2)OC)S(=O)(=O)C |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C19H24N2O4S |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
376.5 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
2-(4-methoxy-N-methylsulfonylanilino)-N-(2-phenylethyl)propanamide | |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.

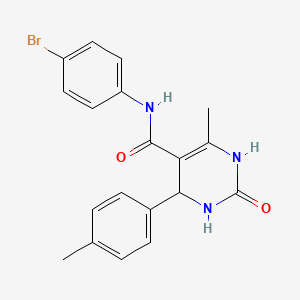
![1-[3-(4-methoxyphenyl)-1-methylpropyl]-4-piperidinecarboxamide](/img/structure/B5060963.png)
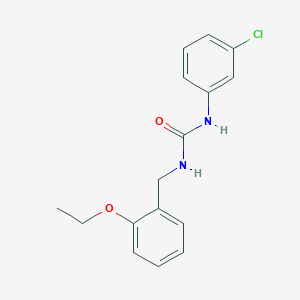
![N-(4-chlorobenzyl)-2-[4-(2-methoxyphenyl)-1-piperazinyl]acetamide](/img/structure/B5060974.png)
![ethyl 1-[3-(methylthio)propanoyl]-4-(2-phenoxyethyl)-4-piperidinecarboxylate](/img/structure/B5060983.png)
![4-[(2-phenyl-5-pyrimidinyl)carbonyl]morpholine](/img/structure/B5060988.png)
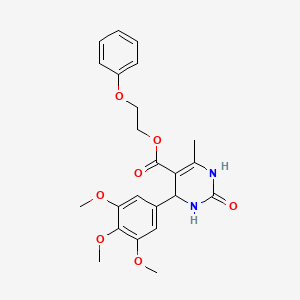
![4-chloro-N-{[(2-methyl-4-nitrophenyl)amino]carbonothioyl}benzamide](/img/structure/B5061004.png)
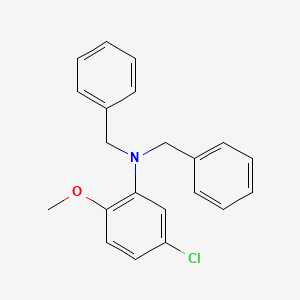
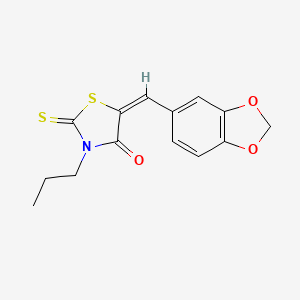
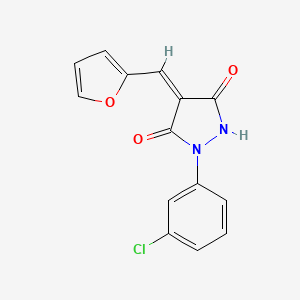
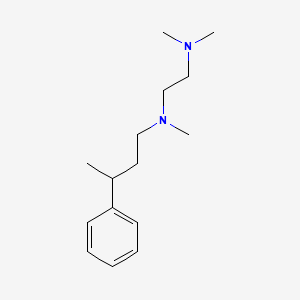
![1-[2-({[1-methyl-3-(4-phenoxyphenyl)-1H-pyrazol-4-yl]methyl}amino)ethyl]-2-imidazolidinone](/img/structure/B5061046.png)
![4-chloro-N-{3-(4-fluorophenyl)-5-[2-(methylamino)-2-oxoethyl]-4-oxo-2-thioxo-1-imidazolidinyl}benzamide](/img/structure/B5061048.png)